
Oxandrolone 17-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxandrolone, also known as Oxandrin and Anavar, is a synthetic testosterone analog . It is an androgenic hormone used to treat muscle loss from prolonged corticosteroid treatment and to treat bone pain associated with osteoporosis . It is also used to help promote weight gain in various situations, to help offset protein catabolism caused by long-term corticosteroid therapy, to support recovery from severe burns, to treat bone pain associated with osteoporosis, to aid in the development of girls with Turner syndrome, and for other indications .
Synthesis Analysis
The synthesis of Oxandrolone and its major metabolite 17-epi-oxandrolone has been achieved using a fungus-based protocol . The reference material was fully characterized by liquid chromatography nuclear magnetic resonance spectroscopy and high resolution/high accuracy mass spectrometry .Molecular Structure Analysis
The molecular structure of Oxandrolone and its major metabolite 17-epi-oxandrolone has been identified and confirmed using a highly sensitive and rapid on-line SPE-UHPLC-MS/MS method .Chemical Reactions Analysis
The chemical reactions of Oxandrolone and its major metabolite 17-epi-oxandrolone have been studied. The new oxandrolone metabolites demonstrated significantly longer detection periods (up to 18 days) compared to commonly targeted metabolites such as epioxandrolone or 18-nor-oxandrolone .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxandrolone include a molecular formula of C19H30O3 and a molecular weight of 306.44 . The chemical formula for Oxandrolone 17-Sulfate is C19H30O6S and its molecular weight is 386.5 .Safety And Hazards
Oxandrolone may cause serious side effects. It does not appear that Oxandrolone increases the risk of progressive or transient liver injury, although monitoring liver enzymes is recommended . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .
Future Directions
Oxandrolone is used for the treatment of several diseases associated with weight loss. Unfortunately, it is also abused by many athletes and bodybuilders due to its strong anabolic effect . Future research may focus on developing methods for the determination of oxandrolone and simultaneous identification of its major metabolite 17-epi-oxandrolone in urine matrices .
properties
CAS RN |
143601-30-3 |
|---|---|
Product Name |
Oxandrolone 17-Sulfate |
Molecular Formula |
C19H30O6S |
Molecular Weight |
386.503 |
IUPAC Name |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
InChI Key |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
synonyms |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




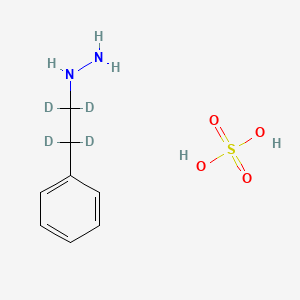
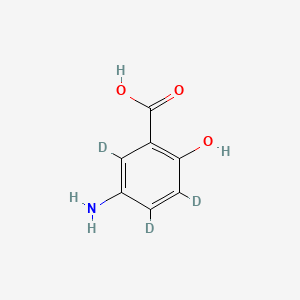
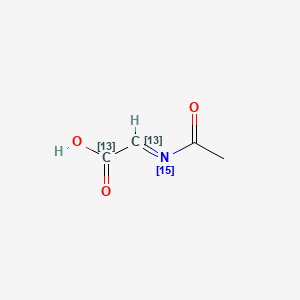

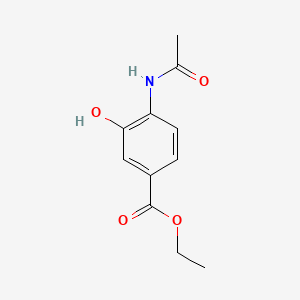
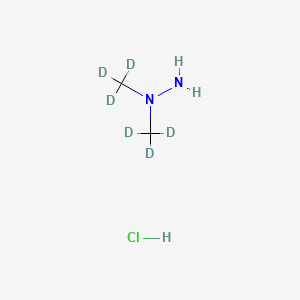

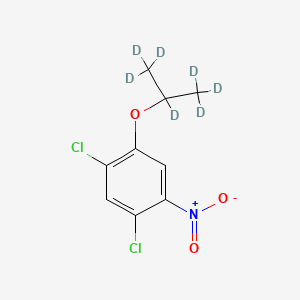
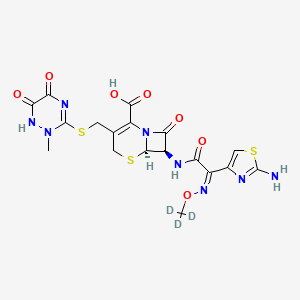
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)